4-(Cyclopent-1-en-1-yl)benzoic acid

描述

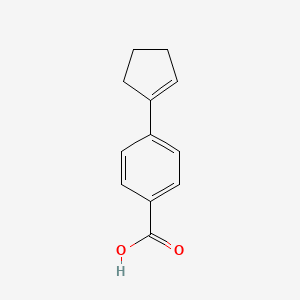

4-(Cyclopent-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C12H12O2 It consists of a benzoic acid moiety substituted with a cyclopentene ring at the para position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopent-1-en-1-yl)benzoic acid typically involves the following steps:

Cyclopentene Formation: Cyclopentene can be synthesized from cyclopentanol through dehydration using an acid catalyst such as sulfuric acid.

Friedel-Crafts Acylation: The cyclopentene is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-(Cyclopent-1-en-1-yl)benzoyl chloride.

Hydrolysis: The benzoyl chloride derivative is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

Reduction: The compound can be reduced to form 4-(Cyclopentyl)benzoic acid using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Epoxides or diols.

Reduction: 4-(Cyclopentyl)benzoic acid.

Substitution: Halogenated derivatives of this compound.

科学研究应用

Pharmaceutical Applications

1.1. Prostaglandin Pathway Inhibition

One of the most significant applications of 4-(cyclopent-1-en-1-yl)benzoic acid is its role as a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandin E2, which is implicated in inflammatory processes. Research indicates that modifications to the structure of benzoic acid derivatives can lead to enhanced potency against mPGES-1. For instance, a derivative exhibited an IC80 of 24 nM for inhibiting PGE2 formation in vitro, demonstrating its potential in treating inflammatory diseases .

1.2. Analgesic and Anti-inflammatory Properties

Due to its ability to inhibit mPGES-1, this compound has been studied for analgesic and anti-inflammatory effects. The compound's mechanism involves reducing prostaglandin levels, which are known to mediate pain and inflammation. This makes it a candidate for further clinical studies aimed at developing new anti-inflammatory medications .

Material Science Applications

3.1. Polymer Chemistry

This compound can also serve as a building block in polymer chemistry. Its unique structural features allow it to be incorporated into various polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research into the synthesis of polymers using this compound can lead to innovative materials with tailored characteristics for specific applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anti-inflammatory Research

A study focused on the modification of benzoic acid derivatives led to the identification of compounds with significantly improved efficacy against mPGES-1. The research utilized structure-based design techniques that resulted in a compound showing over 1000× improvement in human whole blood potency compared to initial candidates .

Case Study 2: Polymer Development

In polymer chemistry, researchers synthesized copolymers incorporating this compound, which demonstrated enhanced thermal stability under elevated temperatures compared to traditional polymers without this additive. This finding suggests potential applications in high-performance materials where durability is critical .

作用机制

The mechanism of action of 4-(Cyclopent-1-en-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentene ring and benzoic acid moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

相似化合物的比较

4-(Cyclopentyl)benzoic acid: Lacks the double bond in the cyclopentene ring.

4-(Cyclohex-1-en-1-yl)benzoic acid: Contains a cyclohexene ring instead of a cyclopentene ring.

4-(Phenyl)benzoic acid: Has a phenyl group instead of a cyclopentene ring.

Uniqueness: 4-(Cyclopent-1-en-1-yl)benzoic acid is unique due to the presence of the cyclopentene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The strained ring system can undergo specific reactions that are not possible with more stable ring systems like cyclohexene or phenyl groups.

生物活性

4-(Cyclopent-1-en-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyclopentene ring attached to a benzoic acid moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting key research findings, case studies, and applications.

- Molecular Formula : C₁₃H₁₄O₂

- Molecular Weight : 206.25 g/mol

- Structure : The compound features a cyclopentene ring at the para position relative to the carboxylic acid group of benzoic acid, which influences its reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. A study on benzoic acid derivatives isolated from Bjerkandera adusta demonstrated their ability to enhance protein degradation pathways in human cells, which may contribute to their antimicrobial effects .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of various enzymes involved in inflammatory processes. Specifically, it has shown promise as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), with nanomolar potency reported in related compounds . This inhibition suggests potential applications in managing inflammatory diseases.

Case Study 1: Protein Degradation Pathways

In a study examining the effects of benzoic acid derivatives on human foreskin fibroblasts, it was found that these compounds significantly activate both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). The activation levels were notably high for certain derivatives, suggesting that this compound could play a role in promoting cellular homeostasis and potentially counteracting aging processes .

Case Study 2: Antioxidant Activity

Another investigation into the antioxidant properties of similar compounds indicated that structural modifications could enhance their efficacy. While specific data on this compound is limited, related studies suggest that compounds with similar structures may exhibit significant antioxidant activity, contributing to their therapeutic potential in oxidative stress-related conditions .

Comparative Analysis with Related Compounds

The following table summarizes key similarities and differences between this compound and other structurally related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-(Cyclopent-1-en-1-yl)benzoic acid | Cyclopentene at meta position | Different regioselectivity leading to varied reactivity |

| 4-(Cyclohexen-1-yl)benzoic acid | Cyclohexene instead of cyclopentene | Greater stability due to larger ring size |

| 2-(Cyclobutyl)benzoic acid | Cyclobutane attached at ortho position | Smaller ring may lead to different sterics and reactivity |

| 4-(Phenyl)benzoic acid | Phenyl group instead of cyclopentene | Potentially different electronic properties |

属性

IUPAC Name |

4-(cyclopenten-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCBPFAOWPSQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298924 | |

| Record name | 4-(cyclopent-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19936-21-1 | |

| Record name | NSC126981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(cyclopent-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。